molecular formula C6H9ClN2O2 B578120 3-(1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 1208078-18-5

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B578120
CAS No.: 1208078-18-5
M. Wt: 176.6
InChI Key: FNFOMFMVOHBKHO-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles, which is catalyzed by nickel. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .

Comparison with Similar Compounds

3-(1H-imidazol-2-yl)propanoic acid hydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and versatile applications across different scientific disciplines .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOMFMVOHBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679260
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-18-5
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-2-yl)propanoic acid hydrochloride
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